tert-Butyl N-(2-formyl-2-methylcyclopentyl)carbamate
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Overview
Description
tert-Butyl N-(2-formyl-2-methylcyclopentyl)carbamate is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.30 g/mol . It is primarily used in research and development settings, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(2-formyl-2-methylcyclopentyl)carbamate typically involves the protection of amines using carbamates. One common method is the use of tert-butyl chloroformate (Boc-Cl) to protect the amine group. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine (TEA) or pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar protection strategies as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(2-formyl-2-methylcyclopentyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The carbamate group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl N-(2-formyl-2-methylcyclopentyl)carbamate is used in various scientific research applications, including:
Chemistry: As a protecting group for amines in peptide synthesis.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: Potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-(2-formyl-2-methylcyclopentyl)carbamate involves its role as a protecting group. It temporarily masks reactive amine groups during chemical synthesis, preventing unwanted side reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-aminophenyl)carbamate: Used in similar applications as a protecting group for amines.
tert-Butyl carbamate: A simpler structure used for similar protective purposes.
Uniqueness
tert-Butyl N-(2-formyl-2-methylcyclopentyl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are required .
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl N-(2-formyl-2-methylcyclopentyl)carbamate |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-9-6-5-7-12(9,4)8-14/h8-9H,5-7H2,1-4H3,(H,13,15) |
InChI Key |
WFKBTVBJRXEGPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1NC(=O)OC(C)(C)C)C=O |
Origin of Product |
United States |
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